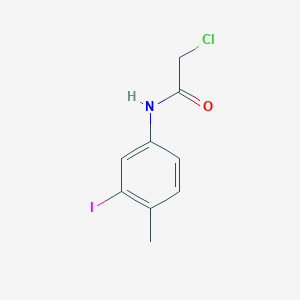

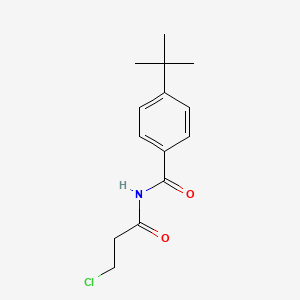

2-chloro-N-(3-iodo-4-methylphenyl)acetamide

Vue d'ensemble

Description

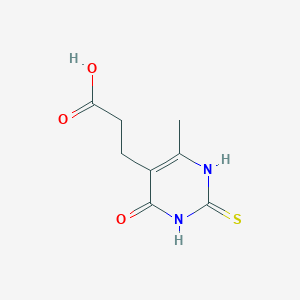

2-chloro-N-(3-iodo-4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H9ClINO . It has a molecular weight of 309.53 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-chloro-N-(3-iodo-4-methylphenyl)acetamide is 1S/C9H9ClINO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

2-chloro-N-(3-iodo-4-methylphenyl)acetamide is a solid at room temperature . It has a molecular weight of 309.53 .Applications De Recherche Scientifique

Molecular Structure and Bonding Characteristics

The research on compounds closely related to 2-chloro-N-(3-iodo-4-methylphenyl)acetamide, such as various chloro-N-arylacetamides, focuses on their molecular conformation, particularly the orientation of the N—H bond and its implications on molecular structure. Studies reveal that the geometric parameters of these compounds are consistent with those of other acetanilides, highlighting their structural stability and potential utility in designing more complex molecules. For instance, the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which is a characteristic shared with related compounds. This information is critical for understanding intermolecular interactions and designing compounds with specific properties (Gowda et al., 2007).

Supramolecular Assembly

The study of halogenated C,N-diarylacetamides, including variants similar to 2-chloro-N-(3-iodo-4-methylphenyl)acetamide, sheds light on their molecular conformations and how they assemble into larger structures. These compounds exhibit specific N-H...O and C-H...π(arene) hydrogen bonding patterns, leading to the formation of chains or rings within their crystalline structures. Such insights are invaluable for the development of materials with desired crystallographic properties and can influence the synthesis of new pharmaceuticals or materials with specific optical or electronic characteristics (Nayak et al., 2014).

Potential Pesticide Development

Research into chloroacetamide herbicides and their metabolites, including structures related to 2-chloro-N-(3-iodo-4-methylphenyl)acetamide, provides insight into the metabolic pathways that may influence their toxicity and effectiveness as pesticides. Understanding the metabolism of these compounds in human and rat liver microsomes can inform the development of safer and more effective herbicides. This research is crucial for environmental health perspectives, offering a foundation for creating agricultural chemicals that pose lesser risks to humans and wildlife (Coleman et al., 2000).

Antimicrobial Applications

The synthesis and evaluation of novel compounds derived from chloro-N-arylacetamides, such as imines and thiazolidinones, demonstrate significant antimicrobial properties. These studies suggest potential applications of 2-chloro-N-(3-iodo-4-methylphenyl)acetamide and related compounds in developing new antimicrobial agents. The ability to target specific bacterial and fungal pathogens can lead to the creation of new drugs to combat resistant strains, addressing a critical need in public health (Fuloria et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-(3-iodo-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWLFHKFGPRNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-iodo-4-methylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile](/img/structure/B3372989.png)

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)

![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)

![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)

![1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3373081.png)